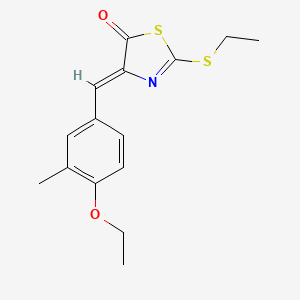
4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent antimicrobial, antifungal, and antitumor activities. Additionally, this compound has also been investigated for its potential as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. Additionally, this compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular damage or stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one are diverse and depend on the specific application of the compound. In medicinal chemistry, this compound has been found to inhibit the growth of various microorganisms and cancer cells, while in the field of corrosion inhibition, it has been shown to protect metal surfaces from corrosion. Additionally, this compound has also been found to exhibit fluorescent properties, making it useful as a probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its potent antimicrobial, antifungal, and antitumor activities, which make it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of new drugs based on this compound, particularly for the treatment of antibiotic-resistant infections and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, there is also a need for research on the potential environmental and health effects of this compound, particularly in the context of its use as a corrosion inhibitor.
Métodos De Síntesis
The synthesis of 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one involves the condensation of 4-ethoxy-3-methylbenzaldehyde and 2-ethylthio-4-(2-imidazolin-2-yl)thiazole in the presence of a suitable base. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
Propiedades
IUPAC Name |
(4Z)-4-[(4-ethoxy-3-methylphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-4-18-13-7-6-11(8-10(13)3)9-12-14(17)20-15(16-12)19-5-2/h6-9H,4-5H2,1-3H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLDSBLCCMHPGP-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-ethoxy-3-methylbenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)


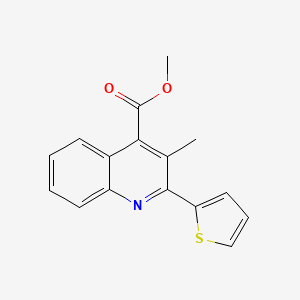
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
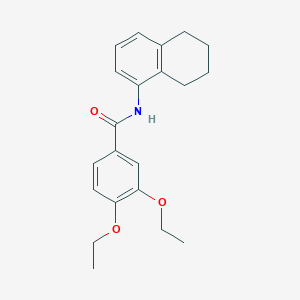
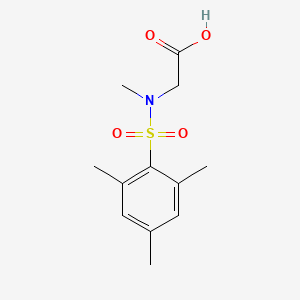

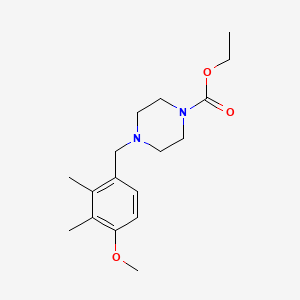

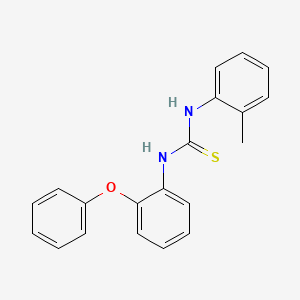
![N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5778728.png)